N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide
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Overview
Description
N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the reaction of 4-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-pyridinecarbohydrazide .
Uniqueness
N-(4-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20BrN3O3S |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-1-(4-bromophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C22H20BrN3O3S/c1-16(17-8-12-19(23)13-9-17)24-25-22(27)18-10-14-20(15-11-18)26(2)30(28,29)21-6-4-3-5-7-21/h3-15H,1-2H3,(H,25,27)/b24-16+ |
InChI Key |
VDONDUCWSFWCGV-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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